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Ulixertinib 600 mg BID in Clinical Trials

Trial Identifier /
Context

Phase Patient Population Regimen Key Findings & Tolerability

NCT01781429
[1] [2]

I Adults with
advanced solid

tumors

Ulixertinib
monotherapy

RP2D: 600 mg BID. DLTs:
rash, diarrhea, elevated

AST/creatinine. 32% of
patients required dose

reduction [1] [2].

NCT02608229
[3] [4]

Ib Adults with

untreated metastatic
pancreatic

adenocarcinoma

Ulixertinib +

Gemcitabine and
nab-Paclitaxel

(GnP)

Poor tolerability led to de-

escalation to 450 mg BID.
High rate of all-grade TRAEs

(fatigue, nausea/vomiting,
diarrhea) caused patient

withdrawals [3].

Single-Patient
IND [5]

N/A Adult with MEK1-

mutated metastatic
colorectal cancer

Ulixertinib

monotherapy,
then +

Panitumumab

600 mg BID was

administered. Monotherapy
well-tolerated (mild nausea,

fatigue, dry skin) but
combination with
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Trial Identifier /
Context

Phase Patient Population Regimen Key Findings & Tolerability

panitumumab poorly tolerated
[5].

NCI-COG
Pediatric
MATCH (Arm J)
[6]

II Children/Young
Adults (1-21 yrs)

with refractory
malignancies

Ulixertinib
monotherapy

Pediatric RP2D is 260
mg/m²/dose BID (max 450
mg). The 600 mg BID
equivalent (DL2) was

associated with DLTs and was
not selected as the RP2D [6].

Detailed Experimental Protocols

For researchers designing studies around MAPK pathway inhibition, the following protocols detail the key

methodologies from the cited trials.

Phase I Adult Monotherapy Trial (NCT01781429)

This foundational trial established the adult RP2D of 600 mg BID [1] [2].

Study Objectives: To characterize dose-limiting toxicities (DLTs), determine the maximum tolerated

dose (MTD) and RP2D, and assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and
preliminary antitumor activity of ulixertinib.

Dosing Schedule: Ulixertinib was administered orally twice daily in continuous 28-day cycles [2].
Dose Escalation & RP2D Determination: The trial utilized an accelerated 3+3 design. The MTD and

RP2D were determined to be 600 mg BID. DLTs observed included rash, diarrhea, elevated AST, and
elevated creatinine [1].

Response Assessment: Tumor response was evaluated radiologically per RECIST 1.1 criteria [1].

Phase Ib Combination Therapy Trial in Pancreatic Cancer
(NCT02608229)
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This trial highlights the challenges of combining ulixertinib 600 mg BID with standard chemotherapy [3].

Study Objectives: To determine the RP2D of ulixertinib in combination with gemcitabine and nab-
paclitaxel (GnP) and assess the safety and preliminary efficacy of the regimen.

Treatment Protocol:
Lead-in Monotherapy: Patients received ulixertinib 600 mg BID as monotherapy for two

weeks.
Combination Therapy: After the lead-in, standard doses of GnP were added on days 1, 8, and

15 of a 28-day cycle.
Dose-Limiting Toxicity (DLT) Evaluation: DLT was defined as toxicity occurring during the first cycle

of the triplet regimen that was attributable to ulixertinib. Hematologic DLT included > grade 4 toxicity
or grade 3 toxicity with complications [3].

Outcome: The 600 mg BID dose in combination was poorly tolerated, leading to its de-escalation to
450 mg BID as the RP2D for this specific regimen and the trial's premature termination [3].

Pediatric MATCH Trial (Arm J) Dose Escalation

This trial established the pediatric dosing, which is distinct from the adult 600 mg BID schedule [6].

Study Objective: To establish the pediatric RP2D of ulixertinib in a biomarker-selected cohort.

Dosing Protocol:
Dose Level 1 (DL1): 260 mg/m²/dose BID (max 450 mg)

Dose Level 2 (DL2): 350 mg/m²/dose BID (max 600 mg)
DLT Assessment & RP2D Selection: DLTs were assessed during Cycle 1. DLTs at DL2 (equivalent

to the adult 600 mg BID) included fatigue, anorexia, rash, nausea, vomiting, diarrhea, dehydration,
hypoalbuminemia, and hypernatremia. DL1 was declared the pediatric RP2D due to better

tolerability [6].

Scientific Context: Mechanism & Dosing Rationale

To understand the application of the 600 mg BID dose, it is critical to grasp its mechanistic rationale and

translational evidence.

Mechanism of Action: Ulixertinib is a first-in-class, reversible, ATP-competitive inhibitor of ERK1

and ERK2, the terminal kinases in the RAF-MEK-ERK (MAPK) signaling cascade [2]. This pathway is
constitutively activated in many cancers via mutations in RAS or BRAF [3] [2]. Inhibiting ERK is a

strategic approach to overcome resistance to upstream BRAF or MEK inhibitors [2].
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Pharmacodynamic Validation: In the Phase I trial (NCT01781429), the 600 mg BID dose provided

drug exposure that achieved near-complete inhibition of ERK activity in whole blood, confirming
its target engagement [1].

Efficacy Evidence: Despite tolerability challenges, the 600 mg BID dose has demonstrated clinical
activity. In the Phase I trial, durable partial responses were observed in patients with NRAS-mutant

melanoma and various BRAF V600 and non-V600 mutant solid tumors, including those refractory to
prior BRAF/MEK inhibition [1] [2].

The pathway diagram below illustrates the targeted inhibition and translational evidence supporting the 600

mg BID dose.
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Key Considerations for Protocol Development

Narrow Therapeutic Window: The 600 mg BID dose, while effective, has a narrow therapeutic
window. A high rate of dose reductions (32% in the Phase I trial) and poor tolerability in combination
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regimens are significant concerns [3] [2].

Combination Therapy Challenges: Combining ulixertinib 600 mg BID with other agents,
particularly standard-dose chemotherapy, has proven difficult due to overlapping toxicities. Dose de-
escalation is often necessary in combination settings [3].
Pediatric vs. Adult Dosing: The pediatric RP2D is not 600 mg BID. It is based on body surface area

(260 mg/m²/dose BID), with a maximum dose of 450 mg, as the 600 mg flat dose was associated with
unacceptable toxicity [6].

In summary, while ulixertinib 600 mg orally twice daily is the scientifically validated monotherapy dose

for adults, its practical application requires careful safety monitoring and readiness for dose modification.

Future clinical development should focus on better-tolerated combination strategies or novel treatment

schedules to fully exploit its therapeutic potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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